2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Description
Chemical Structure and Key Features
The compound 2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 1216267-00-3) features a fused imidazo[1,2-a]pyridine core with three critical substituents:
- A 4-fluorophenyl group at position 2.
- A trifluoromethyl (-CF₃) group at position 6.
- A carbaldehyde (-CHO) functional group at position 3.
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carbaldehyde enables derivatization into bioactive analogs (e.g., Schiff bases) . Its synthesis involves a Vilsmeier-Haack reaction using phosphorus oxychloride and DMF to introduce the aldehyde group onto the imidazo[1,2-a]pyridine scaffold .
Properties
IUPAC Name |
2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F4N2O/c16-11-4-1-9(2-5-11)14-12(8-22)21-7-10(15(17,18)19)3-6-13(21)20-14/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYYEHSSHLGZJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)C(F)(F)F)C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common synthetic route includes the condensation of 4-fluoroaniline with 2,2,2-trifluoroacetophenone, followed by cyclization with formamide under acidic conditions to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Major Products Formed
Oxidation: 2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction: 2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, imidazo[1,2-a]pyridine derivatives have shown promising results against various cancer cell lines. The presence of electron-withdrawing groups like trifluoromethyl enhances their cytotoxicity. In vitro studies revealed that compounds with similar structures exhibited significant growth inhibition in human cancer cell lines such as MCF-7 and HepG2 .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that derivatives of imidazo[1,2-a]pyridine can exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. This makes it a candidate for developing new antibiotics, especially in an era of increasing antibiotic resistance .
Multicomponent Reactions
The synthesis of 2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde can be achieved through multicomponent reactions, which are advantageous for creating complex molecules efficiently. These reactions often involve the condensation of various reactants to form the desired product in a single step, minimizing waste and improving yield .
Green Chemistry Approaches
Efforts have been made to develop environmentally friendly synthetic routes for this compound. For example, catalytic methods utilizing copper salts have been employed to facilitate reactions under mild conditions, aligning with the principles of green chemistry by reducing hazardous waste and energy consumption .
Study on Anticancer Efficacy
A notable study investigated the anticancer efficacy of related imidazo[1,2-a]pyridine compounds against various cancer cell lines. The results showed that modifications in the molecular structure significantly influenced the cytotoxic effects. The study highlighted that compounds with trifluoromethyl groups exhibited enhanced potency compared to their non-fluorinated counterparts .
Antimicrobial Screening
Another case study assessed the antimicrobial properties of several imidazo[1,2-a]pyridine derivatives, including this compound. The findings indicated effective inhibition against multiple bacterial strains, suggesting potential applications in treating bacterial infections .
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazo[1,2-a]pyridine Core
The biological and physicochemical properties of imidazo[1,2-a]pyridines are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparisons
Impact of Substituents on Bioactivity
- Position 6 Substituents: Trifluoromethyl (-CF₃): Enhances lipophilicity and metabolic resistance compared to methyl (-CH₃) or nitro (-NO₂) groups. The -CF₃ group in the target compound may improve membrane permeability but requires toxicity studies . Nitro (-NO₂): Observed in DABTEI, nitro groups can increase electrophilicity but may raise toxicity concerns .
- Position 2 Aryl Groups: 4-Fluorophenyl: Common in anti-TB compounds (e.g., MIC = 0.03 µM in ) due to optimal size and electronic effects for target binding .
Functional Group at Position 3 :
Research Findings and Implications
- Anti-TB Potential: While the target compound lacks direct MIC data, analogs with 4-fluorophenyl and methyl groups (e.g., ) show potent activity (MIC ≤ 0.03 µM), suggesting that the trifluoromethyl group could further enhance efficacy .
- Toxicity Considerations: Nitro (-NO₂) and bromo (-Br) substituents (e.g., DABTEI, KOXGEM) may pose genotoxicity risks, whereas trifluoromethyl is generally better tolerated .
- Crystallographic Insights : The carbaldehyde group in DABTEI forms hydrogen bonds (C=O⋯H-N), stabilizing its crystal structure—a feature likely shared by the target compound .
Biological Activity
2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C15H8F4N2O
- Molecular Weight : 308.23 g/mol
- CAS Number : 1216048-61-1
Research indicates that this compound may interact with various biological targets, particularly in the central nervous system (CNS). Its structural features suggest potential activity as a modulator of GABA-A receptors, which are crucial for neurotransmission and are implicated in various psychiatric disorders.
Antipsychotic Activity
A study explored the synthesis and evaluation of fluorinated imidazo[1,2-a]pyridine derivatives, including this compound. The compound demonstrated high affinity for GABA-A receptors and exhibited antipsychotic-like effects in animal models, suggesting a non-dopaminergic mechanism of action. The most promising derivative showed significant efficacy at a minimal effective dose (MED) of 1 mg/kg in amphetamine-induced hyperlocomotion tests in rats .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies indicated that it exhibits cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that the trifluoromethyl group enhances its potency against specific tumor types, likely due to increased lipophilicity and improved cell membrane penetration .
Study 1: Antipsychotic Effects
In a controlled study involving rodents, the compound was administered at varying doses to assess its impact on hyperlocomotion induced by amphetamines. Results showed a dose-dependent reduction in hyperactivity, with significant effects observed at lower doses compared to traditional antipsychotics .
Study 2: Anticancer Efficacy
A separate investigation focused on the cytotoxicity of the compound against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited IC50 values lower than those of established chemotherapeutics like doxorubicin, indicating its potential as an effective anticancer agent .
Data Summary
Q & A
Basic: What are the key synthetic routes for preparing 2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde?
Methodological Answer:
A common approach involves the Vilsmeier-Haack reaction , where a formylation reagent (POCl₃/DMF) is used to introduce the carbaldehyde group. For example, in a typical procedure:
Precursor preparation : Start with 2-(4-fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine.
Formylation : Add POCl₃ (11 mL) and DMF (8 mL) in chloroform at 0–10°C, followed by reflux for 8 hours.
Workup : Evaporate to dryness under vacuum to isolate the crude product.
Yield optimization requires precise temperature control and stoichiometric ratios of POCl₃/DMF .
Advanced: How can computational modeling improve the reaction design for this compound?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict intermediates and transition states, reducing trial-and-error experimentation. For instance:
- Transition state analysis : Identify energy barriers for formylation steps.
- Solvent effects : Simulate solvent interactions (e.g., chloroform vs. DMF) to optimize polarity and reaction rates.
- Machine learning : Train models on existing reaction data (e.g., substituent effects on yield) to predict optimal conditions.
This integrated computational-experimental approach accelerates reaction optimization .
Basic: What spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Characterize aromatic protons (δ 7.5–8.5 ppm) and carbaldehyde signals (δ ~10 ppm).
- IR spectroscopy : Confirm C=O stretch (~1700 cm⁻¹) and CF₃ group vibrations (~1150 cm⁻¹).
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for Cl/F atoms.
Cross-referencing with crystallographic data (e.g., CCDC 1437519 for analogous compounds) enhances structural validation .
Advanced: How do substituents (e.g., trifluoromethyl, fluorophenyl) influence bioactivity?
Methodological Answer:
- Trifluoromethyl (CF₃) : Enhances metabolic stability and lipophilicity (logP), improving membrane permeability.
- 4-Fluorophenyl : Modulates π-π stacking with aromatic residues in target proteins (e.g., kinases).
Experimental Design :
SAR studies : Synthesize analogs with varying substituents (e.g., -OCH₃, -CH₃) and compare bioactivity.
Docking simulations : Map interactions with biological targets (e.g., ATP-binding pockets).
Solubility assays : Measure logD at physiological pH to correlate substituent effects with bioavailability.
Evidence suggests electron-withdrawing groups (e.g., CF₃) enhance target affinity but may reduce solubility .
Basic: How to resolve contradictions in reaction yields reported across studies?
Methodological Answer:
- Critical variables : Compare reaction conditions (temperature, solvent purity, catalyst loading).
- Reproducibility protocols : Standardize purification methods (e.g., column chromatography vs. recrystallization).
- Data normalization : Report yields relative to internal standards (e.g., 1,3,5-trimethoxybenzene).
For example, POCl₃/DMF ratios in the Vilsmeier-Haack reaction significantly impact yields; deviations >10% may arise from moisture contamination .
Advanced: What strategies mitigate byproduct formation during synthesis?
Methodological Answer:
- In situ monitoring : Use HPLC or inline IR to detect intermediates (e.g., imine formation).
- Protecting groups : Temporarily block reactive sites (e.g., -NH in imidazo rings) during formylation.
- Additive screening : Introduce scavengers (e.g., molecular sieves) to sequester water or HCl.
A study on analogous imidazo[1,2-a]pyridines reduced byproducts by 30% using anhydrous MgSO₄ during reflux .
Basic: What are the stability considerations for this compound?
Methodological Answer:
- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation.
- Thermal stability : Conduct TGA analysis to determine decomposition thresholds (e.g., >150°C).
- Hydrolytic stability : Test in buffered solutions (pH 4–9) to assess aldehyde group reactivity.
Preliminary data suggest stability in dry DMSO at -20°C for >6 months .
Advanced: How to design a high-throughput screen for derivatives of this compound?
Methodological Answer:
Library synthesis : Use parallel reactors to vary substituents (e.g., R₁ = halogens, R₂ = alkyl/aryl).
Automated assays : Implement fluorescence-based or SPR binding assays for target engagement.
QSAR modeling : Corrogate structural descriptors (e.g., molar refractivity, H-bond donors) with activity.
A recent study on imidazo[1,2-a]pyridines screened 120 derivatives in 48 hours using robotic liquid handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
